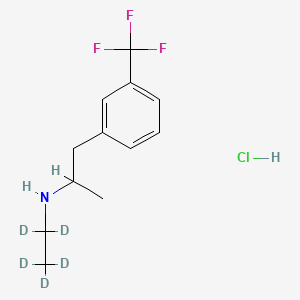

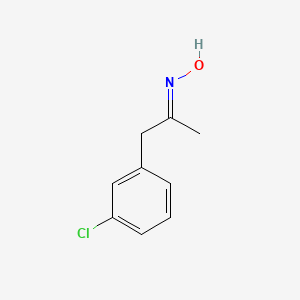

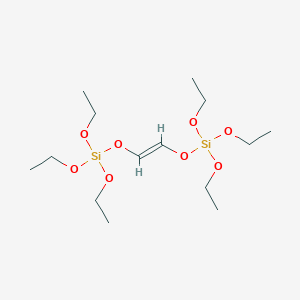

![molecular formula C18H26N10O3 B13826399 N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)

N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Netropsin, also known as congocidine or sinanomycin, is a polyamide antibiotic with notable antiviral properties. It was first discovered by Finlay et al. and isolated from the actinobacterium Streptomyces netropsis . This compound belongs to the class of pyrrole-amidine antibiotics and is known for its ability to bind to the minor groove of AT-rich sequences in double-stranded DNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Netropsin can be synthesized through a series of chemical reactions involving the formation of pyrrole and amidine groups. The synthetic route typically involves the condensation of appropriate amines with pyrrole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of netropsin involves large-scale fermentation processes using Streptomyces netropsis. The fermentation broth is then subjected to extraction and purification processes to isolate netropsin in its pure form. Techniques such as chromatography and crystallization are commonly employed to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Netropsin primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The binding of netropsin to DNA is facilitated by hydrogen bonding and van der Waals interactions. The conditions required for these reactions include physiological pH and ionic strength, which mimic the natural environment of DNA .

Major Products Formed: The major product formed from the interaction of netropsin with DNA is a stable netropsin-DNA complex. This complex is characterized by the insertion of netropsin into the minor groove of the DNA helix, leading to conformational changes in the DNA structure .

Aplicaciones Científicas De Investigación

Netropsin has a wide range of applications in scientific research:

Mecanismo De Acción

Netropsin exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding is facilitated by hydrogen bonds and van der Waals interactions between netropsin and the DNA bases. The binding of netropsin to DNA induces conformational changes in the DNA helix, which can interfere with DNA replication and transcription processes . Netropsin does not bind to single-stranded DNA or double-stranded RNA .

Comparación Con Compuestos Similares

Netropsin is often compared with other minor groove binders such as distamycin, Hoechst 33258, and pentamidine.

Distamycin: Like netropsin, distamycin binds to the minor groove of AT-rich sequences in DNA.

Hoechst 33258: This compound also binds to the minor groove of DNA but has a broader specificity compared to netropsin.

Pentamidine: Pentamidine binds to the minor groove of DNA and is used as an antiprotozoal agent.

Netropsin’s unique binding properties and specificity for AT-rich sequences make it a valuable tool in molecular biology and medicinal chemistry .

Propiedades

Fórmula molecular |

C18H26N10O3 |

|---|---|

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C18H26N10O3/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) |

Clave InChI |

FEILMVGZFWHKPV-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)

![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)

![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)

![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)

![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)